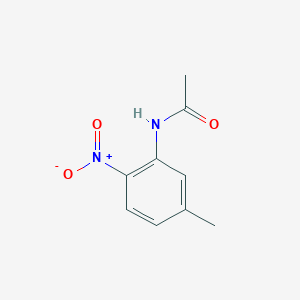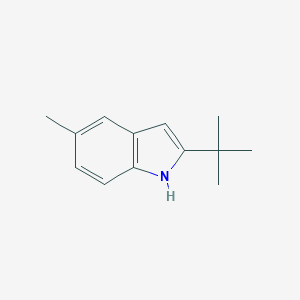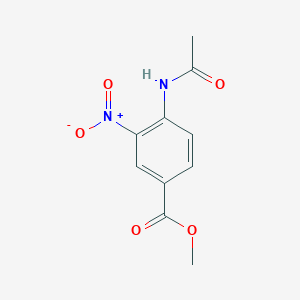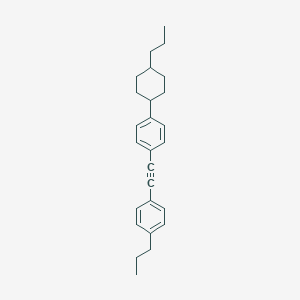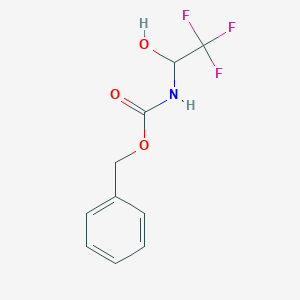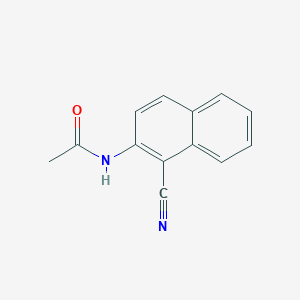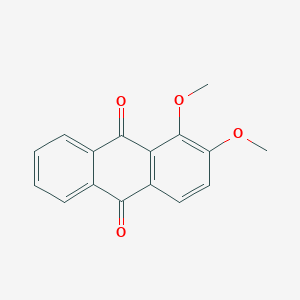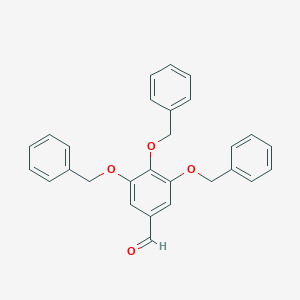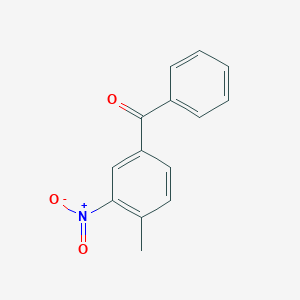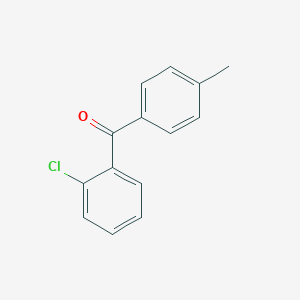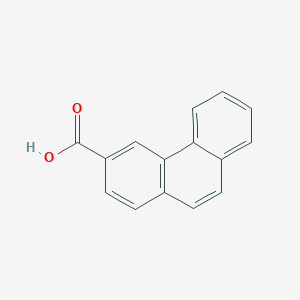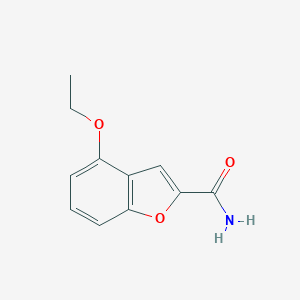![molecular formula C17H14O4 B189202 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one CAS No. 7136-88-1](/img/structure/B189202.png)
5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one, also known as oxa-bicycloheptanone, is a synthetic compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological effects. In
Mécanisme D'action
The mechanism of action of 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. For example, 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
Oxa-bicycloheptanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Additionally, 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone in lab experiments is its relative ease of synthesis and purification. Additionally, this compound has been shown to exhibit various biological activities, making it a potentially useful tool for investigating various biological processes. However, one limitation of using 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone. One area of interest is the development of derivatives of this compound with improved solubility and/or potency. Additionally, further investigation is needed to fully understand the mechanism of action of 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone involves the reaction of 2,3-diphenyl-1,3-butadiene with singlet oxygen in the presence of a photosensitizer. This reaction produces a mixture of endoperoxide and exoperoxide isomers, which can be separated and purified using column chromatography. The resulting 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone can then be characterized using various spectroscopic techniques, such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
Oxa-bicycloheptanone has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, 5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-oneeptanone has been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
7136-88-1 |
|---|---|
Nom du produit |
5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one |
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
5-hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C17H14O4/c18-14-11-16(19,12-7-3-1-4-8-12)17(15(20-14)21-17)13-9-5-2-6-10-13/h1-10,15,19H,11H2 |
Clé InChI |
FRTRUMNEBYBLAA-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC2C(C1(C3=CC=CC=C3)O)(O2)C4=CC=CC=C4 |
SMILES canonique |
C1C(=O)OC2C(C1(C3=CC=CC=C3)O)(O2)C4=CC=CC=C4 |
Autres numéros CAS |
7136-88-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



